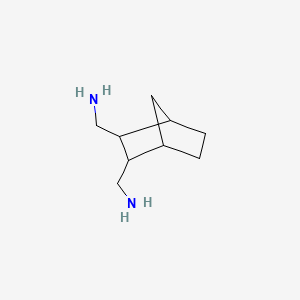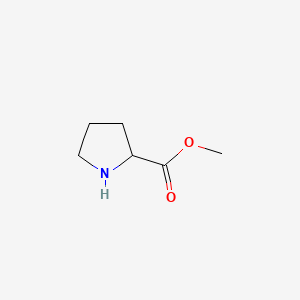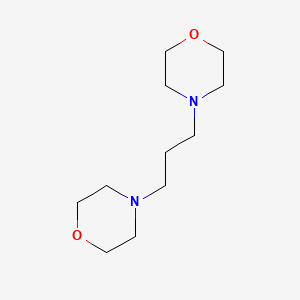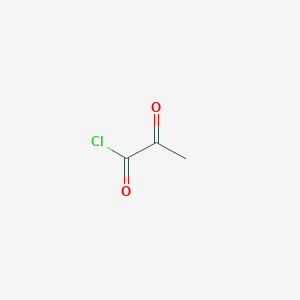
Hippuryl-L-lysine
Overview
Description
Hippuryl-L-lysine (HLL) is an amino acid derivative of lysine and is used in a variety of medical and scientific applications. It is a synthetic compound that is used as a reagent in laboratory experiments, as an antioxidant and anti-inflammatory agent, and as a substrate for the synthesis of other compounds. HLL has been studied extensively over the past few decades, and its potential applications in research, medicine, and other areas continue to be explored.
Scientific Research Applications
Degradation of Non-Enzymatically Glycated Proteins
Hippuryl-L-lysine (HLL) has been studied in the context of the degradation of non-enzymatically glycated proteins. Research involving the model fructosamine N epsilon-(1-deoxy-D-fructos-1-yl)hippuryl-lysine (DHL) revealed insights into the degradation pathways under physiological conditions. This study contributes to understanding the fate and implications of fructosamine degradation in biological systems (Smith & Thornalley, 1992).
Interaction with Enzymes and Inhibitors
The interactions of HLL with various enzymes and inhibitors are of considerable interest. For instance, a study on plasma this compound hydrolase showed that it could be inhibited by low molecular weight substances found in lysosomes of skeletal muscle. This finding is significant for understanding the regulation of this enzyme in muscle tissues (Nakahara, 1972).
Carboxypeptidase Activities
HLL has been used as a substrate to study carboxypeptidase activities in various biological fluids, including blood plasma. This research is crucial for comprehending the function and regulation of carboxypeptidases in physiological processes (Erdös et al., 1967).
Enzyme Activity Assays
Assays involving HLL are essential for measuring enzyme activities, such as carboxypeptidase N in serum. These assays provide a means to understand enzyme functions and their roles in clinical conditions (Hendriks et al., 1985).
Characterization of Lys-N Enzyme
HLL has been used in the characterization of Lys-N, a peptidyl-lysyl metalloendopeptidase, from Grifola frondosa. This kind of research expands our understanding of specific enzymes and their potential applications in biotechnology (Stressler et al., 2014).
Carboxypeptidase N in Human Plasma
Investigations using HLL have provided insights into the properties and activities of carboxypeptidase N in human plasma, important for understanding its role in health and disease (Marceau et al., 1983).
Mechanism of Action
Target of Action
Hippuryl-L-lysine is primarily targeted by the enzyme carboxypeptidase . Carboxypeptidase is a protease enzyme that hydrolyzes (breaks down) the peptide bond at the carboxy-terminal (C-terminal) end of a protein or peptide. This enzyme is present in many organisms and is involved in the digestion process .
Mode of Action
The interaction of this compound with carboxypeptidase results in the release of hippuric acid . This is a result of the enzymatic cleavage of the this compound molecule by carboxypeptidase . The increase in absorbance at 254 nm is a direct result of this interaction .
Biochemical Pathways
this compound is involved in the lysine biosynthetic pathway . Lysine is an essential amino acid required for protein synthesis in all living organisms. The lysine biosynthetic pathway is a complex process that involves several enzymatic reactions. This compound, as a substrate for carboxypeptidase, plays a role in these reactions .
Pharmacokinetics
It is known that the compound is used in laboratory settings to measure the activity of carboxypeptidase . The rate of hydrolysis of this compound by carboxypeptidase can be used to infer the enzyme’s activity .
Result of Action
The primary result of the action of this compound is the release of hippuric acid . This occurs when the compound is cleaved by carboxypeptidase . Hippuric acid is often measured in biological studies as an indicator of the activity of carboxypeptidase .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of carboxypeptidase, the primary target of this compound, can be affected by factors such as pH and temperature . Furthermore, the presence of other molecules can also influence the interaction between this compound and carboxypeptidase .
properties
IUPAC Name |
(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCZLURYHGISRZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















